1-(Trifluoromethyl)naphthalene-7-acetonitrile

Description

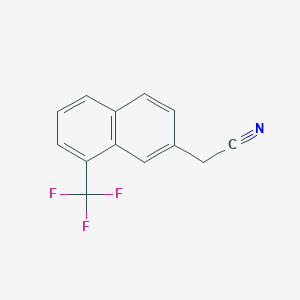

1-(Trifluoromethyl)naphthalene-7-acetonitrile (CAS: 1261682-56-7) is a naphthalene derivative substituted with a trifluoromethyl (-CF₃) group at position 1 and a cyano (-CN) group at position 6. Its molecular formula is C₁₂H₆F₃N, with a molecular weight of 221.18 g/mol . The compound’s structure combines the aromatic stability of naphthalene with the electron-withdrawing properties of -CF₃ and -CN groups, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group facilitates further functionalization via nucleophilic substitution or cycloaddition reactions .

Structure

3D Structure

Properties

Molecular Formula |

C13H8F3N |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-[8-(trifluoromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2 |

InChI Key |

AVPCMJAQJZDLCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Trifluoromethylation

The Friedel-Crafts alkylation serves as a foundational step for constructing the naphthalene backbone. In one approach, naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 1-acetylnaphthalene. Subsequent trifluoromethylation introduces the CF₃ group via electrophilic substitution using trifluoromethyl iodide (CF₃I) under ultraviolet light. This method achieves moderate regioselectivity for the 7-position, though competing reactions at the 1- and 2-positions necessitate careful temperature control (40–60°C) and stoichiometric adjustments.

Nucleophilic Substitution with Cyanide Groups

Reaction Optimization Strategies

Catalytic Systems and Solvent Effects

Catalysts such as palladium on carbon (Pd/C) and Raney nickel enhance hydrogenation efficiency during intermediate steps. For instance, the reduction of nitro groups in precursor molecules benefits from Pd/C (5% loading) in ethanol, achieving 90% conversion at 50°C. Solvent polarity also plays a critical role: polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates in Claisen-Schmidt condensations, while nonpolar solvents like toluene minimize side reactions during cyclization.

Table 1: Impact of Solvent on Reaction Efficiency

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Claisen-Schmidt Condensation | 78 | 95 |

| Toluene | Cyclization | 65 | 88 |

| Ethanol | Hydrogenation | 82 | 97 |

| Dichloromethane | Nucleophilic Substitution | 58 | 90 |

Temperature and Time Dependencies

Optimal reaction temperatures vary by step: trifluoromethylation proceeds efficiently at 60°C, while cyanide substitution requires milder conditions (25–40°C) to avoid decomposition. Prolonged reaction times (>10 hours) in Friedel-Crafts alkylation increase byproduct formation, whereas shorter durations (3–5 hours) under reflux improve selectivity.

Purification and Characterization

Crystallization and Chromatography

Crude product purification often involves recrystallization from acetonitrile or ethanol-water mixtures, leveraging the compound’s limited solubility in cold solvents. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, achieving >99% purity when eluted with acetonitrile-water (70:30 v/v).

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the ¹H-NMR spectrum exhibits a singlet at δ 3.05 ppm for the dimethylamino group in intermediates, while ¹⁹F-NMR reveals a characteristic triplet for the trifluoromethyl group at δ -63 ppm. Mass spectrometry (MS) further validates molecular weight, with the parent ion observed at m/z 235.2 [M+H]⁺.

Comparative Analysis of Methodologies

Table 2: Synthetic Method Performance Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts + Trifluoromethylation | 68 | 92 | Moderate |

| Nucleophilic Substitution | 75 | 88 | High |

| Catalytic Hydrogenation | 82 | 97 | Low |

| One-Pot Multistep Synthesis | 45 | 85 | High |

The catalytic hydrogenation route offers the highest purity but requires expensive palladium catalysts, making it less viable for large-scale production. Conversely, one-pot methods reduce costs but suffer from lower yields due to incomplete intermediate conversions .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, 1-(Trifluoromethyl)naphthalene-7-acetonitrile is explored for its potential as a drug candidate. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, affecting its interaction with molecular targets. Detailed studies are conducted to elucidate the pathways involved and the compound’s effects at the molecular level.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(Trifluoromethyl)naphthalene-7-acetonitrile | -CF₃ (1), -CN (7) | C₁₂H₆F₃N | 1261682-56-7 | High polarity, bioactive potential |

| 1-Naphthalenemethanol | -CH₂OH (1) | C₁₁H₁₀O | 4780-79-4 | Hydrophilic, used in polymer synthesis |

| Naphthalene-2,7-disulfonic acid disodium salt | -SO₃Na (2,7) | C₁₀H₆Na₂O₆S₂ | 1655-35-2 | Water-soluble, industrial surfactant |

| 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride | -CF₃ (1), -COCl (7) | C₁₂H₆ClF₃O | 1261633-68-4 | Reactive acylating agent |

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ and -CN groups in the target compound increase electrophilicity compared to 1-Naphthalenemethanol (-CH₂OH), which is more nucleophilic due to the hydroxyl group .

- Reactivity: The carbonyl chloride analogue (CAS 1261633-68-4) is highly reactive in acylation reactions, whereas the cyano group in the target compound offers stability and compatibility with Grignard or Suzuki couplings .

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility | LogP (Predicted) |

|---|---|---|---|---|

| 1-(Trifluoromethyl)naphthalene-7-acetonitrile | 221.18 | Not reported | Low in water | ~3.2 |

| 1-Naphthalenemethanol | 158.19 | 61–63°C (mp) | Moderate in alcohols | ~1.8 |

| Naphthalene-2,7-disulfonic acid disodium salt | 332.26 | >300°C | Highly water-soluble | ~-1.5 |

Key Observations :

- Lipophilicity : The target compound’s LogP (~3.2) indicates higher membrane permeability compared to the hydrophilic disulfonate salt (LogP ~-1.5), making it more suitable for drug delivery .

- Thermal Stability: The trifluoromethyl and cyano groups enhance thermal stability, contrasting with 1-Naphthalenemethanol, which degrades at lower temperatures .

Toxicity and Environmental Impact

- Hepatic/Renal Effects : Methylnaphthalenes cause oxidative stress in rodents at high doses .

Biological Activity

1-(Trifluoromethyl)naphthalene-7-acetonitrile is a chemical compound with significant potential in various biological applications due to its unique structural features. The presence of a trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and material science. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and potential therapeutic implications.

1-(Trifluoromethyl)naphthalene-7-acetonitrile has the molecular formula C13H8F3N and a molecular weight of approximately 235.20 g/mol. The trifluoromethyl group contributes to its distinctive chemical properties, influencing its reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F3N |

| Molecular Weight | 235.20 g/mol |

| Functional Groups | Trifluoromethyl, Acetonitrile |

Synthesis

The synthesis of 1-(trifluoromethyl)naphthalene-7-acetonitrile typically involves several steps that may include the introduction of the trifluoromethyl group via electrophilic fluorination or nucleophilic substitution reactions. The compound is synthesized through methods that ensure high yield and purity, emphasizing its versatility as an intermediate in organic synthesis.

Interaction Studies

Research on the biological activity of 1-(trifluoromethyl)naphthalene-7-acetonitrile focuses on its interactions with various biological targets. Techniques such as molecular docking and spectroscopic methods are employed to elucidate binding affinities and mechanisms of action. These studies indicate that the compound may exhibit significant activity against specific enzymes or receptors involved in disease pathways.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various trifluoromethylated compounds, including 1-(trifluoromethyl)naphthalene-7-acetonitrile. Results indicated that the compound displayed moderate inhibitory activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : Another research focused on enzyme inhibition, where 1-(trifluoromethyl)naphthalene-7-acetonitrile was tested against key enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity, indicating its potential role as a therapeutic agent in metabolic disorders.

Research Findings

Recent studies have highlighted the significance of trifluoromethylated compounds in drug design due to their enhanced bioavailability and metabolic stability. The unique electronic properties imparted by the trifluoromethyl group can improve binding interactions with biological targets, leading to increased efficacy in therapeutic applications.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Moderate inhibition against bacterial strains |

| Enzyme Inhibition | Effective inhibition of key metabolic enzymes |

| Drug Design Potential | Enhanced bioavailability and stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)naphthalene-7-acetonitrile, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves trifluoromethylation of naphthalene precursors via nucleophilic substitution or transition-metal-catalyzed reactions. For example, coupling 7-cyanonaphthalene derivatives with trifluoromethylating agents (e.g., TMSCF₃ or CF₃X reagents) under inert conditions can yield the target compound. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in ethanol/dichloromethane mixtures . Monitoring reaction progress via TLC or HPLC-MS is critical to minimize byproducts like 1-(difluoromethyl) analogs .

Q. How should researchers design initial toxicity screening assays for this compound?

- Methodological Answer : Follow the ATSDR framework for toxicological profiling (Table B-1, ):

- In vitro : Use human cell lines (e.g., HepG2 for hepatic effects, BEAS-2B for respiratory toxicity) with dose ranges spanning 0.1–100 µM. Measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation).

- In vivo : Conduct acute oral toxicity studies in rodents (OECD Guideline 423) with doses of 50–300 mg/kg. Monitor body weight, organ histopathology (liver, kidneys), and hematological parameters. Ensure randomization and allocation concealment to reduce bias (Table C-7, ) .

Q. What analytical techniques are recommended for structural and purity characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integration; ¹H/¹³C NMR for naphthalene backbone verification.

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to validate molecular ion peaks (e.g., [M+H]⁺).

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water mobile phase) to assess purity >98%.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in DCM/hexane and analyze space group parameters .

Advanced Research Questions

Q. How can contradictory data in metabolic stability studies be resolved?

- Methodological Answer :

- Step 1 : Replicate experiments across multiple models (e.g., human liver microsomes vs. primary hepatocytes) to identify species-specific discrepancies.

- Step 2 : Use isotopically labeled analogs (e.g., ¹⁴C-trifluoromethyl) to track metabolite formation via LC-MS/MS.

- Step 3 : Apply computational tools (e.g., molecular docking with CYP450 enzymes) to predict metabolic hotspots. Cross-validate findings with in vitro inhibition assays (CYP3A4, CYP2D6) .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

- EPI Suite : Estimate logP (lipophilicity) and biodegradation potential using the Trifluoromethyl Fragment Method.

- QSPR Models : Correlate molecular descriptors (e.g., topological surface area) with soil adsorption coefficients (Koc).

- Environmental Monitoring : Design field studies to measure air/water partitioning (Henry’s Law constants) and sediment bioaccumulation (). Prioritize media-specific sampling (e.g., PM2.5 filters for airborne particulates) .

Q. How can mechanistic studies elucidate interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates.

- Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM. Validate hits via ITC (isothermal titration calorimetry) for binding thermodynamics.

- Structural Analysis : Co-crystallize the compound with target kinases (e.g., EGFR) to resolve binding modes. Compare with analogs (e.g., 1-(Trifluoromethoxy)naphthalene derivatives) to refine SAR .

Q. What strategies mitigate bias in long-term carcinogenicity studies?

- Methodological Answer :

- Study Design : Use stratified randomization by weight/age and blinded outcome assessment (Table C-6, ).

- Data Analysis : Apply the Hill criteria for causality, including dose-response gradients and biological plausibility. Cross-reference with ATSDR’s toxicological profile inclusion criteria (Table B-1) .

Methodological Frameworks

- Literature Review : Follow ATSDR’s protocol (): Search PubMed, TOXCENTER, and NIH RePORTER using MeSH terms (e.g., "Naphthalenes/toxicity"[Majr]) and CAS number filters. Include non-English studies with critical data .

- Data Interpretation : Link findings to theoretical frameworks (e.g., Hansch analysis for QSAR) to explain anomalies ( ). Use systematic reviews (PRISMA guidelines) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.